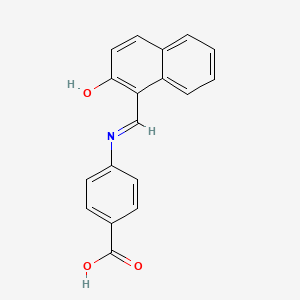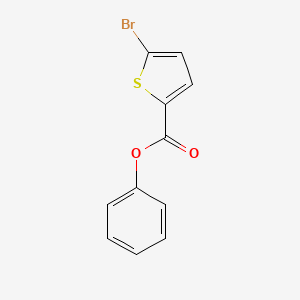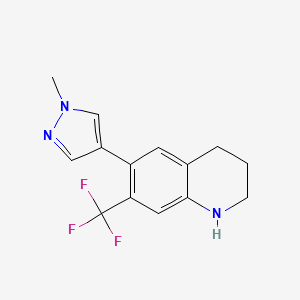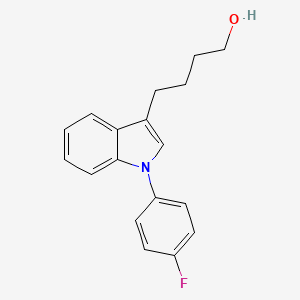
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is a chemical compound with a complex structure that includes an indole ring substituted with a 4-fluorophenyl group and a butanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorophenylhydrazine with indole-3-carboxaldehyde to form the indole core. This intermediate is then subjected to a Grignard reaction with 4-bromobutan-1-ol to introduce the butanol side chain. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanal or 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butanone .
科学研究应用
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The butanol side chain can influence the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
- 4-(4-Fluorophenyl)butan-1-ol
- 2-(4-Fluorophenyl)-3-butyn-2-ol
- (S)-1-(3-Fluorophenyl)propan-1-ol
- (S)-1-(2-Fluorophenyl)propan-1-ol
Uniqueness
4-(1-(4-Fluorophenyl)-1H-indol-3-yl)butan-1-ol is unique due to its specific combination of an indole ring, a fluorophenyl group, and a butanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C18H18FNO |
|---|---|
分子量 |
283.3 g/mol |
IUPAC 名称 |
4-[1-(4-fluorophenyl)indol-3-yl]butan-1-ol |
InChI |
InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-13-14(5-3-4-12-21)17-6-1-2-7-18(17)20/h1-2,6-11,13,21H,3-5,12H2 |
InChI 键 |
IXEMBSWBEZTOSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



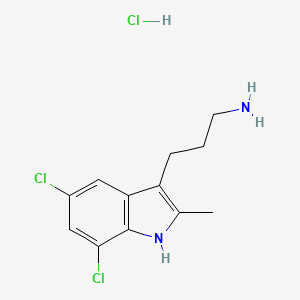
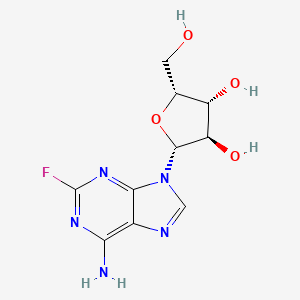

![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)

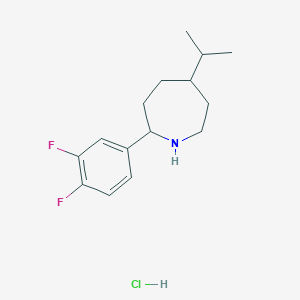
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)



